molecular formula C20H17N3O2 B4945662 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B4945662
M. Wt: 331.4 g/mol
InChI Key: WYYKASIEYFLARB-UHFFFAOYSA-N
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Description

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.

    Diazotization: The phenyldiazenyl group is formed by diazotizing an aniline derivative, followed by coupling with a suitable aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the reactions in a controlled manner.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.

    Substitution: The phenoxy and phenyldiazenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological processes. The compound’s phenoxy and phenyldiazenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide stands out due to its unique combination of phenoxy and phenyldiazenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-phenoxy-N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYKASIEYFLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901040941
Record name Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316151-03-8
Record name Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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